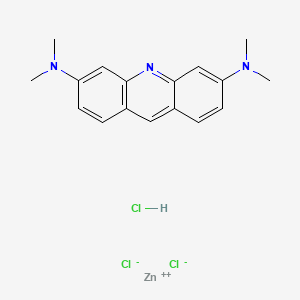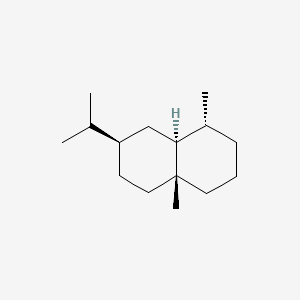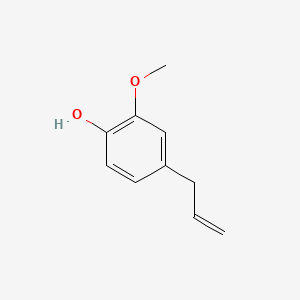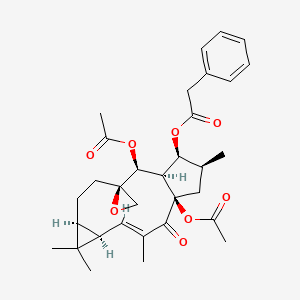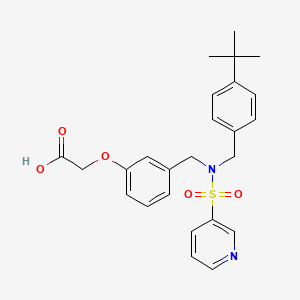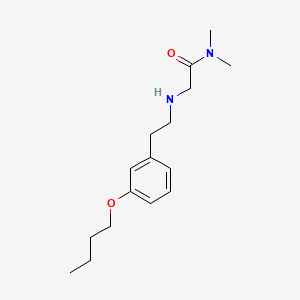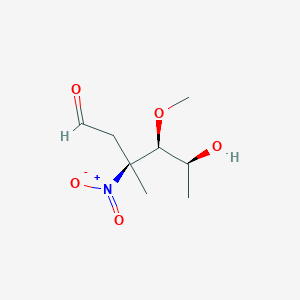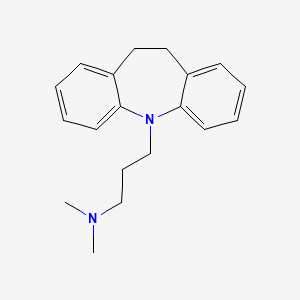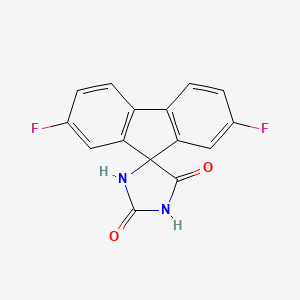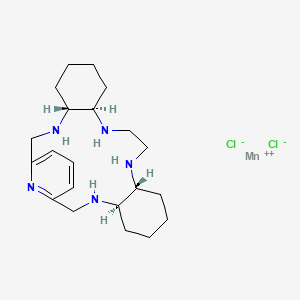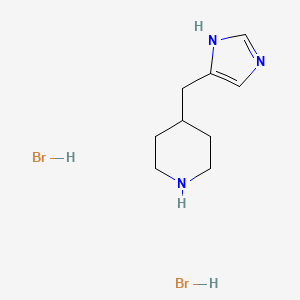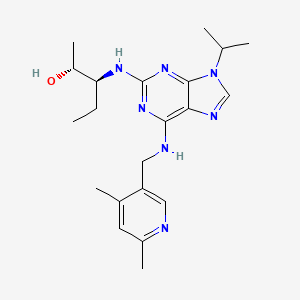
Cyc065
Vue d'ensemble
Description
CYC-065, also known as fadraciclib, is a novel cyclin-dependent kinase inhibitor. Cyclin-dependent kinases are enzymes that play crucial roles in regulating the cell cycle and transcription. CYC-065 has shown promise in targeting key pro-survival and oncogenic pathways in cancer cells, making it a potential therapeutic agent for various types of cancer .
Applications De Recherche Scientifique
CYC-065 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of cyclin-dependent kinases and their role in cell cycle regulation.
Biology: Researchers use CYC-065 to investigate the molecular mechanisms of cell proliferation and apoptosis.
Medicine: CYC-065 is being evaluated in clinical trials for its potential to treat various cancers, including leukemia, lymphoma, and solid tumors
Mécanisme D'action
CYC-065 exerts its effects by inhibiting cyclin-dependent kinase 2 and cyclin-dependent kinase 9. These enzymes are involved in the regulation of the cell cycle and transcription. By inhibiting these kinases, CYC-065 disrupts the phosphorylation of RNA polymerase II, leading to decreased transcription of key oncogenic and pro-survival proteins such as myeloid cell leukemia 1 and MYC oncoprotein . This results in the induction of apoptosis in cancer cells and inhibition of tumor growth .
Orientations Futures
Fadraciclib is currently in Phase 1 clinical studies in patients with advanced solid tumors (NCT02552953) and also in combination with venetoclax in patients with relapsed or refractory chronic lymphocytic leukemia (CLL) (NCT03739554) and relapsed refractory acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS) (NCT04017546) . The future directions of Cyc065 will likely be determined by the results of these ongoing clinical trials.
Analyse Biochimique
Biochemical Properties
Cyc065 interacts with CDK2 and CDK9, enzymes that play a crucial role in cell cycle regulation . It exhibits high selectivity across the kinome . The mechanism of action of this compound is consistent with potent inhibition of CDK9-mediated transcription .
Cellular Effects
This compound has shown to decrease levels of RNA polymerase II C-terminal domain serine 2 phosphorylation, the pro-survival protein Myeloid Cell Leukemia 1 (MCL1), and MYC oncoprotein . This leads to the induction of rapid apoptosis in cancer cells . In addition, this compound treatment has been observed to induce an increase in G1 population with no significant induction of cell death in non-malignant derived cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and inhibiting the activity of CDK2, 5, and 9 . This leads to inhibition of CDK2, 5, and 9-dependent cellular pathways, downregulation of genes involved in the pro-survival pathway, prevention of the activation of DNA double-strand break repair pathways, and induction of both cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
This compound treatment has been observed to augment anaphase catastrophe in diverse cancers including lymphoma, lung, colon, and pancreatic cancers . This effect was observed over time in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied. It has shown promising anti-cancer activity in human leukemia mouse xenograft models
Metabolic Pathways
This compound is involved in the regulation of key oncogenic and pro-survival proteins, including CDK9
Méthodes De Préparation
The synthesis of CYC-065 involves the optimization of the aminopurine scaffold of seliciclib. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired chemical transformations .
Analyse Des Réactions Chimiques
CYC-065 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of CYC-065 may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Comparaison Avec Des Composés Similaires
CYC-065 is unique in its high selectivity for cyclin-dependent kinase 2 and cyclin-dependent kinase 9 compared to other cyclin-dependent kinase inhibitors. Similar compounds include:
Seliciclib: An earlier generation cyclin-dependent kinase inhibitor with lower selectivity and potency compared to CYC-065.
Palbociclib: A cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitor used in the treatment of breast cancer.
Ribociclib: Another cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitor with similar applications to palbociclib.
CYC-065’s improved potency and selectivity make it a promising candidate for targeted cancer therapy .
Propriétés
IUPAC Name |
(2R,3S)-3-[[6-[(4,6-dimethylpyridin-3-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]pentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O/c1-7-17(15(6)29)25-21-26-19(18-20(27-21)28(11-24-18)12(2)3)23-10-16-9-22-14(5)8-13(16)4/h8-9,11-12,15,17,29H,7,10H2,1-6H3,(H2,23,25,26,27)/t15-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPIYBKBHMZCJI-WBVHZDCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=C(C=C3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@@H](C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=C(C=C3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1070790-89-4 | |
| Record name | CYC-065 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1070790894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYC-065 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15425 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FADRACICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YET2XNU791 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of CYC065?
A1: this compound (Fadraciclib) is a potent and selective inhibitor of cyclin-dependent kinases 2 and 9 (CDK2 and CDK9). [, ] CDK9 regulates gene transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAP II). By inhibiting CDK9, this compound suppresses CDK9-dependent gene expression, leading to decreased levels of short-lived proteins like MCL1 (Myeloid Cell Leukemia 1), a key anti-apoptotic protein. [, , ] This disruption of MCL1 levels can trigger apoptosis in cancer cells. [, ]
Q2: How does this compound impact MYC-driven cancers?
A2: this compound demonstrates efficacy in cancers driven by MYC, such as certain subtypes of leukemia and breast cancer. [, , ] This is attributed to its dual inhibition of CDK9 and CDK2. Firstly, by inhibiting CDK9, this compound reduces MYC protein levels due to its rapid turnover. [, ] Additionally, preclinical evidence suggests synergistic effects when combining this compound with BET inhibitors, further disrupting MYC-driven pathways. []
Q3: Does this compound affect normal cells?
A3: While this compound effectively induces apoptosis in sensitive cancer cells, preclinical data suggest it has a lower impact on non-malignant cells. [] This difference in sensitivity may be due to variations in cell cycle control and dependence on anti-apoptotic proteins between malignant and normal cells, suggesting a potential therapeutic window for this compound. []
Q4: Is there information available about the molecular formula, weight, and spectroscopic data of this compound?
A4: The provided research articles focus on the biological activity and preclinical development of this compound. Detailed structural characterization data, including molecular formula, weight, and spectroscopic information, are not provided in these articles.
Q5: How does this compound interact with other anti-cancer agents?
A5: Preclinical studies show this compound synergizes with other anti-cancer agents, including venetoclax (a BCL2 inhibitor) and BET inhibitors. [, , ] The combination of this compound and venetoclax is particularly promising in MCL1-dependent cancers like chronic lymphocytic leukemia (CLL), where simultaneous suppression of MCL1 and BCL2 is more effective than targeting either protein alone. [, , ]
Q6: Are there any preclinical studies investigating this compound in combination with chemotherapy?
A6: Yes, research indicates that this compound enhances the efficacy of standard chemotherapy agents like cytarabine and azacitidine in AML cell lines and primary AML cells. [] The combination demonstrated synergistic effects on cell viability, apoptosis, and proliferation. []
Q7: Are there any known resistance mechanisms to this compound?
A7: While research highlights the promising activity of this compound, resistance mechanisms are emerging. Studies suggest that AML cell lines with reduced sensitivity to this compound could be targeted by adjusting treatment duration or combining this compound with BCL2 inhibitors. [] This suggests that the level of BCL2 family proteins might influence sensitivity to this compound. []
Q8: What information is available regarding the pharmacokinetics of this compound?
A8: In a first-in-human Phase 1 study, this compound was administered intravenously every three weeks to patients with advanced solid cancers. [] The study found that this compound exposure increased with dose, and the average half-life ranged from 1.64 to 3.9 hours. [] Notably, durable MCL1 suppression was observed in a majority of patients treated at the recommended Phase 2 dose. []
Q9: What preclinical models have been used to evaluate this compound?
A9: this compound efficacy has been extensively studied in various preclinical models, including cell-based assays using a panel of acute leukemia cell lines with different MLL (Mixed Lineage Leukemia) statuses. [, ] In vivo studies utilized mouse xenograft models, such as HL60 and EOL-1, to evaluate the compound's anti-tumor activity. []
Q10: Are there clinical trials investigating this compound?
A10: Yes, this compound is currently in Phase 1 clinical trials. One trial focuses on patients with advanced solid tumors (NCT02552953). [] Additional trials are investigating this compound in combination with venetoclax for relapsed or refractory CLL (NCT03739554) and relapsed refractory AML or myelodysplastic syndrome (MDS) (NCT04017546). [, ]
Q11: Is there research on this compound's impact on metastasis?
A11: Yes, studies suggest this compound may have anti-metastatic properties. Research using lung cancer models showed that this compound treatment significantly reduced tumor growth and the number of circulating tumor cells in vivo. [] Further investigation into the underlying mechanisms of this activity is ongoing. []
Q12: Has this compound been studied in the context of pediatric cancers?
A12: Preclinical studies indicate potential for this compound in MYCN-driven neuroblastoma, a pediatric cancer. [] this compound demonstrated selective targeting of MYCN-amplified neuroblastoma cells, leading to growth arrest and sensitization to apoptosis. [] Furthermore, research suggests this compound may be effective against GSCs (glioma stem cells) derived from pediatric high-grade glioma, highlighting its potential for further investigation in pediatric brain cancers. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




